molecular formula C24H27NO4 B11591022 N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide

N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide

Cat. No.: B11591022
M. Wt: 393.5 g/mol
InChI Key: GLQDRVWZYOCVJS-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide is an organic compound with a complex structure that includes a dimethoxyphenyl group, a furan ring, and a phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis might involve the following steps:

    Preparation of 3,4-dimethoxybenzyl chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride.

    Formation of the furan-2-yl-phenylpropylamine: This intermediate can be synthesized by reacting furan-2-carboxaldehyde with phenylpropylamine in the presence of a reducing agent.

    Coupling Reaction: The final step involves the coupling of 3,4-dimethoxybenzyl chloride with furan-2-yl-phenylpropylamine in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and furan positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the furan ring.

    N-[3-(furan-2-yl)-3-phenylpropyl]acetamide: Similar structure but lacks the dimethoxyphenyl group.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide is unique due to the presence of both the dimethoxyphenyl group and the furan ring, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide

InChI

InChI=1S/C24H27NO4/c1-18(26)25(17-19-11-12-23(27-2)24(16-19)28-3)14-13-21(22-10-7-15-29-22)20-8-5-4-6-9-20/h4-12,15-16,21H,13-14,17H2,1-3H3

InChI Key

GLQDRVWZYOCVJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(C1=CC=CC=C1)C2=CC=CO2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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